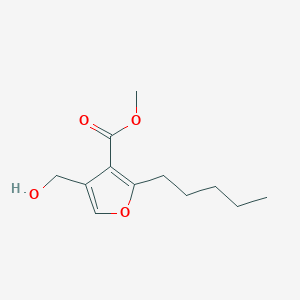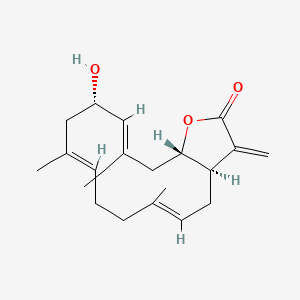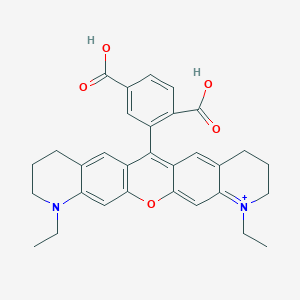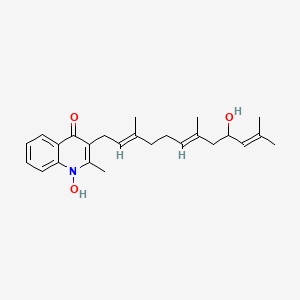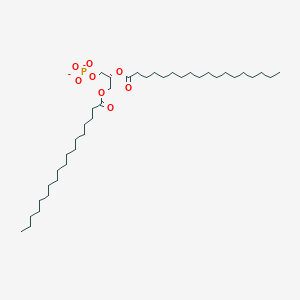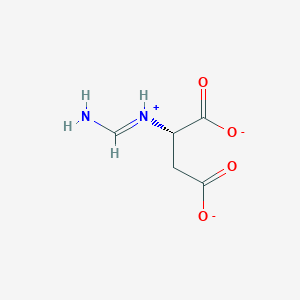
N-iminiumylmethyl-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-iminiumylmethyl-L-aspartate is conjugate base of N-formimidoyl-L-aspartic acid. It is a conjugate base of a N-formimidoyl-L-aspartic acid.
Wissenschaftliche Forschungsanwendungen
Aspartate Transcarbamylase Interaction
N-iminiumylmethyl-L-aspartate, specifically in the form of N-(Phosphonacetyl)-L-aspartate (PALA), interacts with aspartate transcarbamylase, a key enzyme in the pyrimidine biosynthesis pathway. This interaction was studied by Collins and Stark (1971) in Escherichia coli, demonstrating that PALA binds to the enzyme more tightly than its natural substrates, indicating its potential as a transition state analogue inhibitor (Collins & Stark, 1971).
Metabolic Engineering
Piao et al. (2019) explored the use of L-aspartate, a derivative of N-iminiumylmethyl-L-aspartate, in metabolic engineering. They designed a pathway in Escherichia coli for efficient L-aspartate biosynthesis directly from glucose, highlighting the compound's role as a 4-carbon platform in biotechnological applications (Piao et al., 2019).
Antitumor Activity
PALA's antitumor activity has been investigated due to its role as an inhibitor of de novo pyrimidine nucleotide biosynthesis. Johnson et al. (1976) reported its efficacy against various transplantable tumors in mice, making it a candidate for cancer therapy (Johnson et al., 1976).
Enantioselective Synthesis
The enantioselective synthesis of N-Substituted aspartic acids, including derivatives of N-iminiumylmethyl-L-aspartate, has been explored for pharmaceutical applications. Veetil et al. (2013) utilized engineered variants of methylaspartate ammonia lyase for this purpose, highlighting the compound's role in synthesizing important building blocks for various pharmaceuticals and synthetic enzymes (Veetil et al., 2013).
Heavy Metal Ion Removal
Poly(amide-hydrazide-imide)s containing L-aspartic acid, a related compound, have been developed for environmental applications, particularly in heavy metal ion removal. Vakili et al. (2015) synthesized these polymers and demonstrated their effectiveness in adsorbing heavy metal cations like Pb and Cd (Vakili et al., 2015).
Eigenschaften
Produktname |
N-iminiumylmethyl-L-aspartate |
|---|---|
Molekularformel |
C5H7N2O4- |
Molekulargewicht |
159.12 g/mol |
IUPAC-Name |
(2S)-2-(aminomethylideneazaniumyl)butanedioate |
InChI |
InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-1/t3-/m0/s1 |
InChI-Schlüssel |
XTPIFIMCFHNJOH-VKHMYHEASA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH+]=CN)C(=O)[O-] |
Kanonische SMILES |
C(C(C(=O)[O-])[NH+]=CN)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



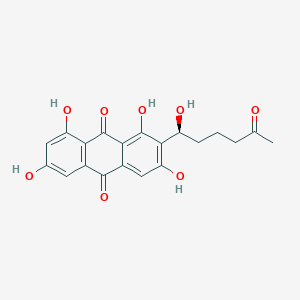
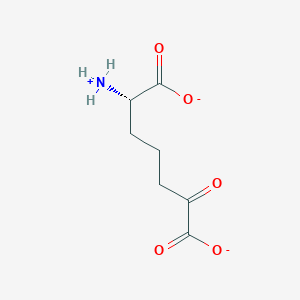
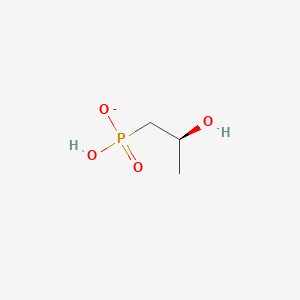

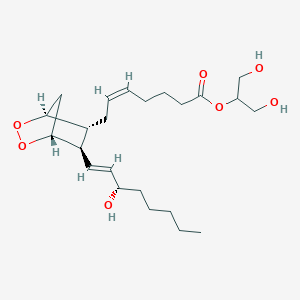
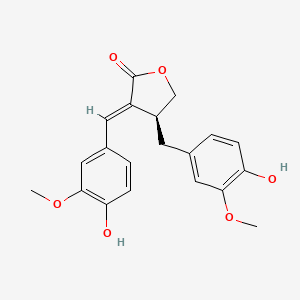

![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)

